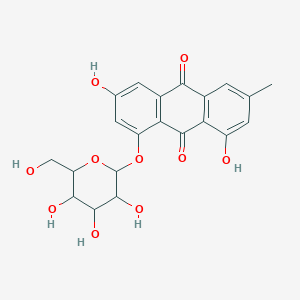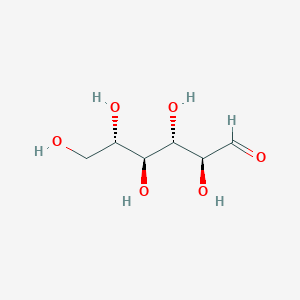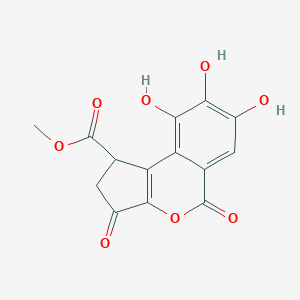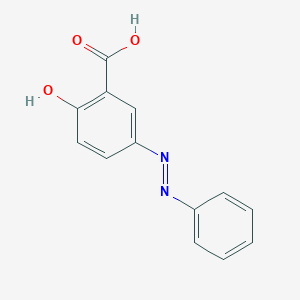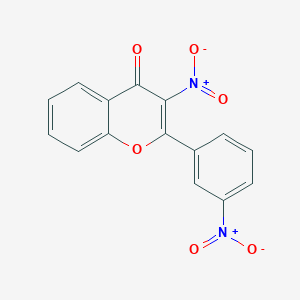
3-Nitro-2-(3-nitrophenyl)chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-2-(3-nitrophenyl)chromen-4-one, also known as NNC, is a synthetic compound that belongs to the class of coumarin derivatives. It is a yellow crystalline powder that has been extensively studied for its potential applications in scientific research. In
Mécanisme D'action
The mechanism of action of 3-Nitro-2-(3-nitrophenyl)chromen-4-one is not fully understood. However, it is believed to exert its biological effects through the generation of reactive oxygen species (ROS) and the induction of oxidative stress. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway.
Effets Biochimiques Et Physiologiques
3-Nitro-2-(3-nitrophenyl)chromen-4-one has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. It has also been shown to inhibit the proliferation of cancer cells, including breast cancer and lung cancer cells. In addition, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Nitro-2-(3-nitrophenyl)chromen-4-one is its versatility. It can be used in a wide range of scientific research applications, including antimicrobial, anticancer, and anti-inflammatory studies. However, one of the main limitations of this compound is its potential toxicity. It has been shown to be cytotoxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-Nitro-2-(3-nitrophenyl)chromen-4-one. One area of research is the development of new synthetic methods for the compound, which could improve its purity and yield. Another area of research is the optimization of its biological activity, particularly in the area of cancer therapy. Finally, the development of new applications for the compound, such as in the detection of metal ions or as a photosensitizer for photodynamic therapy, could lead to new and exciting discoveries in the field of scientific research.
Conclusion:
In conclusion, 3-Nitro-2-(3-nitrophenyl)chromen-4-one is a versatile compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to learn about this compound, its potential applications in various fields make it an exciting area of research for scientists around the world.
Méthodes De Synthèse
The synthesis of 3-Nitro-2-(3-nitrophenyl)chromen-4-one is a multi-step process that involves the condensation of 3-nitrobenzaldehyde with malonic acid in the presence of acetic anhydride to form 3-nitrophenyl-3-nitropropenoic acid. This intermediate is then cyclized with 4-hydroxycoumarin in the presence of concentrated sulfuric acid to yield 3-Nitro-2-(3-nitrophenyl)chromen-4-one.
Applications De Recherche Scientifique
3-Nitro-2-(3-nitrophenyl)chromen-4-one has been widely used in scientific research for its potential applications in various fields. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. It has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Propriétés
Numéro CAS |
143468-18-2 |
|---|---|
Nom du produit |
3-Nitro-2-(3-nitrophenyl)chromen-4-one |
Formule moléculaire |
C15H8N2O6 |
Poids moléculaire |
312.23 g/mol |
Nom IUPAC |
3-nitro-2-(3-nitrophenyl)chromen-4-one |
InChI |
InChI=1S/C15H8N2O6/c18-14-11-6-1-2-7-12(11)23-15(13(14)17(21)22)9-4-3-5-10(8-9)16(19)20/h1-8H |
Clé InChI |
PBRSGVDNWPMREI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Synonymes |
4H-1-Benzopyran-4-one,3-nitro-2-(3-nitrophenyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



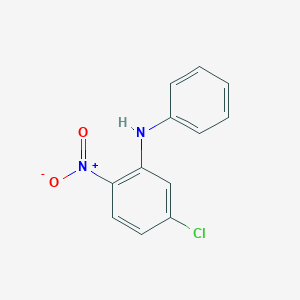
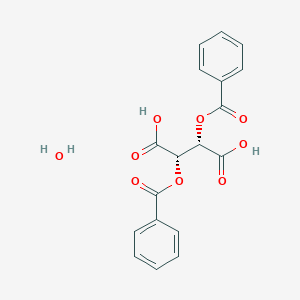
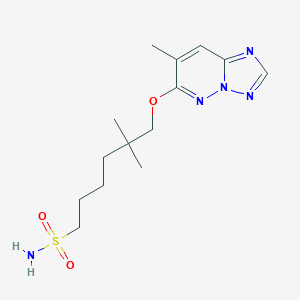
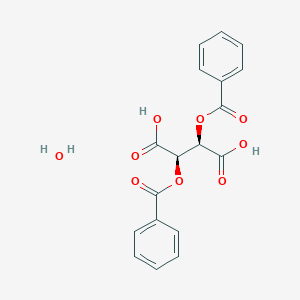
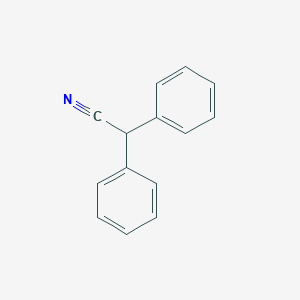
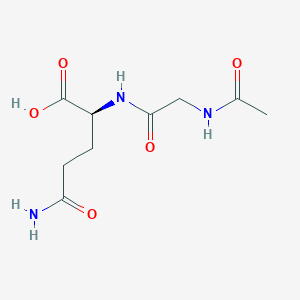
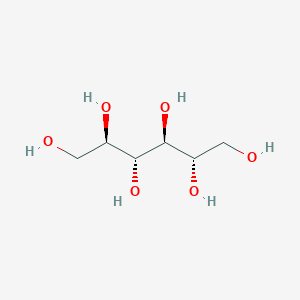

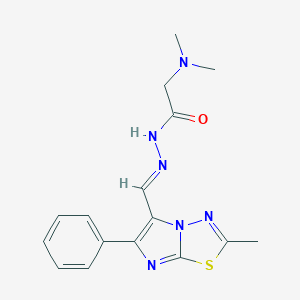
![(3S,4R,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B117819.png)
